2,3,7,8-Tetrathiaspiro(4.4)nonane
Description
2,3,7,8-Tetrathiaspiro[4.4]nonane (Compound 1; CAS: Not explicitly listed in evidence) is a sulfur-rich spirocyclic compound critical in synthesizing 2,2-bis(mercaptomethyl)propane-1,3-dithiol (tetramercaptan pentaerythritol), a key material in polymer chemistry . Its synthesis involves sulfurization of pentaerythrityl tetrabromide or tetrachloride using sodium sulfide under high-pressure conditions (0.4 MPa, 80°C), achieving yields up to 92% . Bayesian optimization (BO)-assisted screening has further improved its synthesis efficiency, achieving 89% yield within eight trials .
Properties
CAS No. |
176-02-3 |
|---|---|
Molecular Formula |
C5H8S4 |
Molecular Weight |
196.4 g/mol |
IUPAC Name |
2,3,7,8-tetrathiaspiro[4.4]nonane |
InChI |
InChI=1S/C5H8S4/c1-5(2-7-6-1)3-8-9-4-5/h1-4H2 |
InChI Key |
FVXQRBBSEYXNFI-UHFFFAOYSA-N |
SMILES |
C1C2(CSS1)CSSC2 |
Canonical SMILES |
C1C2(CSS1)CSSC2 |
Other CAS No. |
176-02-3 |
Synonyms |
PH 800/20 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
Key Intermediate in Organic Synthesis
2,3,7,8-Tetrathiaspiro(4.4)nonane acts as a crucial synthetic intermediate for the production of more complex sulfur-containing compounds. Notably, it is a key precursor for 2,2-bis(mercaptomethyl)propane-1,3-dithiol (also known as tetramercaptan pentaerythritol), which is utilized in various industrial applications including polymer production and as a stabilizer in plastics .
Optimized Synthesis Methods
Recent advancements in synthesis techniques have improved the yield of this compound through Bayesian optimization-assisted screening methods. This approach has been shown to enhance reaction conditions significantly, achieving conversion yields of up to 89% during scale-up synthesis processes . These optimized conditions are particularly valuable for industrial applications where efficiency and cost-effectiveness are paramount.
Materials Science
Potential in Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Its unique spirocyclic structure allows for the introduction of sulfur functionalities that can improve the resilience of materials under stress .
Applications in Coatings and Adhesives
Due to its chemical properties, this compound can be used in formulating specialized coatings and adhesives that require enhanced durability and resistance to environmental factors. The presence of sulfur atoms can facilitate cross-linking in polymer chains, leading to improved performance characteristics .
Biological Studies
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. This property is attributed to the presence of sulfur atoms which are known to interact with biological systems in ways that can inhibit microbial growth .
Pharmacological Investigations
The biological activity of this compound is being explored for potential therapeutic applications. Studies suggest that compounds containing similar structural motifs may possess anticancer properties due to their ability to interact with cellular mechanisms involved in tumor growth .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfur-Containing Spiro Compounds
1,4,6,9-Tetrathiaspiro[4.4]nonane (Compound 2 ; CAS 13145-46-5)
- Structure: Shares the spiro[4.4]nonane core but differs in sulfur atom positions (1,4,6,9 vs. 2,3,7,8 in Compound 1).
- Properties : Molecular formula C₅H₈S₄ , molecular weight 196.377 .
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (Compound 3 ; CAS 156720-48-8)
Oxygen-Containing Analogs
1,4,6,9-Tetraoxaspiro[4.4]nonane, 2,7-dimethyl (Compound 4 ; CAS 24472-00-2)
- Structure : Oxygen replaces sulfur atoms; methyl groups at positions 2 and 5.
- Properties : Formula C₇H₁₂O₄ , molar mass 160.17 .
- Applications : Likely used in specialty solvents or as intermediates in organic synthesis.
1,4,6-Trioxaspiro[4.4]nonane Derivatives (e.g., CAS 100032-53-9)
Nitrogen-Containing Spiro Compounds
2,7-Diazaspiro[4.4]nonane Derivatives (e.g., CAS 959515-59-4)
- Structure : Nitrogen atoms replace sulfur at positions 2 and 6.
- Properties: Derivatives like tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate are bioactive .
- Applications : High affinity for sigma receptors (S1R: K = 1.8–11 nM), making them candidates for neuropathic pain therapeutics .
2-Oxa-7-azaspiro[3.5]nonane (CAS 1257381-44-4)
- Structure : Hybrid oxygen-nitrogen spiro system with a [3.5] ring.
- Applications: Potential pharmaceutical intermediate due to its heteroatom diversity .
Comparative Analysis
Structural and Physical Properties
| Compound | Heteroatoms | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 2,3,7,8-Tetrathiaspiro[4.4]nonane | 4 S | C₅H₈S₄ | ~196.3 | High sulfur content, spiro[4.4] |
| 1,4,6,9-Tetrathiaspiro[4.4]nonane | 4 S | C₅H₈S₄ | 196.377 | Alternate sulfur positioning |
| 2,7-Diazaspiro[4.4]nonane | 2 N | Varies | ~200–300 | Bioactive, receptor affinity |
| 1,4,6,9-Tetraoxaspiro[4.4]nonane | 4 O | C₇H₁₂O₄ | 160.17 | Low polarity, solvent use |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2,3,7,8-tetrathiaspiro[4.4]nonane, and what are their limitations?
Answer:
The synthesis typically involves alkylation of ethylene trithiocarbonate derivatives with 1,2-dibromoethane or 1,2-diiodoethane, as described in early studies . However, this route often yields multiple byproducts (e.g., insoluble polymeric materials) and requires exhaustive purification steps. For example, alkylation with 1,2-diiodoethane produced only 0.16 g of isolated product per 0.75 g of starting material, with yields further reduced by competing side reactions . Alternative approaches include electrolysis-based reduction followed by alkylation, but these methods lack scalability and reproducibility for industrial research .
Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of 2,3,7,8-tetrathiaspiro[4.4]nonane?
Answer:
Key techniques include:
- ¹³C NMR : A singlet at 3.40 ppm confirms the symmetric spiro sulfur framework .
- IR spectroscopy : Peaks at 1410, 1270, and 755 cm⁻¹ correspond to C–S and S–S stretching modes .
- Mass spectrometry : A parent ion peak at m/z 196 (for the base structure) and fragmentation patterns consistent with spiro-ring cleavage are diagnostic .
- Cyclic voltammetry : Two irreversible oxidation waves at 0.99 V and 1.53 V (vs. SCE) indicate redox-active sulfur centers, useful for assessing purity .
Advanced: How can machine learning-guided optimization enhance the scalability of 2,3,7,8-tetrathiaspiro[4.4]nonane synthesis?
Answer:
Bayesian optimization (BO) with Latin hypercube sampling (LHS) has been applied to identify optimal reaction parameters for scaling to 100-gram batches . Starting from an initial training set of six trials, BO predicted conditions achieving 78% conversion yield within seven experiments. Refinement via LHS-selected trials improved yields to 89% in eight trials . Critical parameters include solvent polarity, temperature gradients, and catalyst loading. This approach reduces experimental redundancy and mitigates risks of side reactions during scale-up.
Advanced: What mechanistic insights explain the electrochemical instability of 2,3,7,8-tetrathiaspiro[4.4]nonane in lithium-ion battery electrolytes?
Answer:
The spiro-configured sulfur atoms undergo oxidative decomposition at potentials >1.0 V, forming radical cations that react with carbonate-based electrolytes (e.g., ethylene carbonate). Computational studies suggest that electron transfer from the sulfur framework to the anode generates oligomers like 1,4,6,9-tetraoxaspiro[4.4]nonane, which degrade ionic conductivity . Substituting sulfur with oxygen (e.g., in lithium bis(oxalate)borate analogs) improves stability but reduces redox activity .
Advanced: How does the spiro[4.4]nonane scaffold influence nucleation and self-assembly in non-polar solvents?
Answer:
While direct studies on 2,3,7,8-tetrathiaspiro[4.4]nonane are limited, related spiro compounds (e.g., 1,4,6,9-tetraoxaspiro[4.4]nonane) exhibit unique nucleation behaviors due to their rigid, three-dimensional geometry. Gradient theory computations for n-nonane mixtures show that spiro frameworks reduce cluster formation energy by ~15% compared to linear analogs, favoring stable micellar structures in hydrocarbon solvents . Molecular dynamics simulations further reveal that the spiro configuration minimizes steric hindrance during solvent evaporation .
Advanced: What computational strategies are effective for modeling the electronic properties of 2,3,7,8-tetrathiaspiro[4.4]nonane derivatives?
Answer:
Density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set accurately predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution across sulfur atoms . Natural bond orbital (NBO) analysis of selena-spiro analogs (e.g., 1,4,6,9-tetraoxa-5λ⁴-selena-spiro[4.4]nonane) confirms hyperconjugative interactions between sulfur lone pairs and adjacent C–S σ* orbitals, which stabilize the spiro geometry . Corrections for cluster translation effects are necessary to align computed nucleation rates with experimental data .
Basic: What safety protocols are recommended for handling 2,3,7,8-tetrathiaspiro[4.4]nonane in laboratory settings?
Answer:
- Storage : Use airtight containers in cool (<25°C), well-ventilated areas to prevent sulfur oxidation .
- Handling : Avoid contact with oxidizing agents (e.g., chlorates, peroxides) to prevent exothermic decomposition .
- Equipment : Ground metal containers and use non-sparking tools to mitigate static discharge risks .
Advanced: How do structural analogs of 2,3,7,8-tetrathiaspiro[4.4]nonane perform in supramolecular chemistry applications?
Answer:
Tetraazasilafenestranes (e.g., 2,3,7,8-tetraazaspiro[4.4]non-2,7-diene) demonstrate planar-tetracoordinate silicon centers with an 84.7° inter-ring angle, enabling host-guest interactions with small polar molecules . Substituting sulfur with nitrogen enhances Lewis acidity, making these analogs effective catalysts for Diels-Alder reactions (TOF up to 220 h⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
